molecular formula C22H48N10O4 B142218 PAMAM dendrimer, ethylenediamine core, generation 0.0 solution CAS No. 155773-72-1

PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Cat. No.: B142218
CAS No.: 155773-72-1
M. Wt: 516.7 g/mol
InChI Key: SENLDUJVTGGYIH-UHFFFAOYSA-N
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Description

Polyamidoamine (PAMAM) dendrimers are hyperbranched, monodisperse macromolecules with a well-defined core-shell architecture. The ethylenediamine (EDA)-cored PAMAM dendrimer, generation 0.0 (G0.0), represents the foundational structure for higher-generation dendrimers. Its synthesis begins with an ethylenediamine core (four-core multiplicity), followed by iterative Michael addition of methyl acrylate and subsequent amidation with excess ethylenediamine .

At G0.0, the dendrimer possesses four primary amine groups at its surface, a molecular weight of approximately 516 Da (calculated from stoichiometric growth), and a planar structure due to its low generation . The terminal amine groups enable functionalization for applications in drug delivery, environmental remediation, and nanotechnology . Unlike higher generations (e.g., G4.0 with 64 surface amines), G0.0 lacks an internal cavity, making it more flexible and soluble in polar solvents like water and methanol .

Properties

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENLDUJVTGGYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399812
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155773-72-1
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
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Mechanism of Action

Biochemical Pathways

PAMAM dendrimers affect various biochemical pathways. They are characterized by pH-dependent conformations, becoming more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups. This unique property allows them to interact with different biochemical pathways in a pH-dependent manner.

Biochemical Analysis

Biological Activity

PAMAM (Polyamidoamine) dendrimers are highly branched, synthetic macromolecules characterized by a central core, internal branching units, and terminal functional groups. The ethylenediamine core serves as a focal point for the growth of these dendritic structures, which can be synthesized in various generations, each exhibiting unique physicochemical properties. Generation 0.0 (G0) PAMAM dendrimers are the simplest form, with a lower degree of branching and fewer functional groups compared to higher generations.

Drug Delivery Systems

PAMAM dendrimers have gained significant attention as drug delivery systems due to their ability to encapsulate and transport therapeutic agents. Their unique structure allows for the formation of stable complexes with various drugs, enhancing solubility and bioavailability.

  • Mechanism of Action : PAMAM dendrimers interact with drugs through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This allows for controlled release profiles depending on environmental conditions like pH .
  • Case Study : A study demonstrated that PAMAM G3 dendrimers improved the aqueous solubility and bioavailability of the drug puerarin. The maximum concentration in the systemic circulation was significantly higher when administered as a dendrimer complex compared to the free drug .

Anticancer Applications

PAMAM dendrimers are also being explored for their potential in anticancer therapies. Their ability to deliver genetic material and chemotherapeutic agents directly to tumor cells enhances treatment efficacy while minimizing systemic toxicity.

  • Research Findings : In vitro studies have shown that PAMAM dendrimers can effectively deliver siRNA and other nucleic acids to cancer cells, protecting them from enzymatic degradation. Higher-generation dendrimers exhibited increased cellular uptake and reduced cytotoxicity at therapeutic concentrations .
  • Case Study : A recent study highlighted the use of PAMAM dendrimers as carriers for cisplatin, demonstrating enhanced selectivity towards cancer cells compared to normal cells. The modified dendrimers showed a significant reduction in hemolytic activity against human erythrocytes, indicating a favorable safety profile .

Antimicrobial Properties

PAMAM dendrimers possess inherent antimicrobial properties, making them suitable candidates for treating infections caused by multidrug-resistant bacteria.

  • Study Results : Research has shown that higher-generation PAMAM dendrimers exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The mechanism involves disruption of bacterial membranes due to electrostatic interactions between the positively charged dendrimer surface and negatively charged bacterial membranes .
  • Table of Antibacterial Activity :
Dendrimer GenerationBacterial StrainMinimum Inhibitory Concentration (MIC)
G5E. coli15 µg/mL
G7S. aureus10 µg/mL
G3Pseudomonas aeruginosa20 µg/mL

Scientific Research Applications

Drug Delivery Systems

PAMAM dendrimers have gained significant attention in drug delivery due to their ability to encapsulate therapeutic agents and enhance their bioavailability. The ethylenediamine core facilitates the attachment of various functional groups that can improve solubility and targeting capabilities.

  • Targeted Drug Delivery : G0 PAMAM dendrimers can be modified to include targeting ligands that bind specifically to cancer cells, enhancing the efficacy of chemotherapeutic agents while minimizing side effects. Studies have shown that these dendrimers can significantly improve the delivery of anticancer drugs like doxorubicin, leading to increased cytotoxicity against tumor cells .
  • Gene Delivery : The cationic nature of PAMAM dendrimers allows them to complex with negatively charged nucleic acids (DNA/RNA), facilitating gene delivery into cells. This application is particularly promising for gene therapy and vaccination strategies .

Diagnostic Imaging

PAMAM dendrimers can be utilized as contrast agents in imaging techniques such as MRI and CT scans. Their ability to chelate metal ions enhances the contrast properties, allowing for better visualization of tissues.

  • MRI Contrast Agents : Dendrimers modified with gadolinium ions have been developed to improve MRI imaging quality by increasing the relaxivity of the contrast agent .
  • CT Imaging : Bismuth sulfide nanoparticles stabilized by PAMAM dendrimers have shown improved X-ray attenuation compared to traditional iodine-based contrast agents, offering a novel approach for CT imaging applications .

Antimicrobial Activity

Research indicates that PAMAM dendrimers possess intrinsic antimicrobial properties, making them suitable candidates for developing antimicrobial agents.

  • Antibacterial Applications : Studies have demonstrated that G0 PAMAM dendrimers exhibit significant antibacterial activity against various pathogens, including resistant strains. Their mechanism involves disrupting bacterial membranes and inhibiting biofilm formation .

Water Treatment

PAMAM dendrimers are being explored as effective agents in water treatment processes, particularly for scale inhibition in industrial systems.

  • Scale Inhibition : The ethylenediamine core G0 PAMAM dendrimer has been modified to enhance its performance as an antiscalant in water systems with high calcium concentrations. It effectively inhibits the formation of calcium carbonate and calcium sulfate scales, which are common issues in boilers and cooling systems .
  • Chelating Agents : Due to their high chelation capacity, PAMAM dendrimers can also be used to remove heavy metals from wastewater, contributing to environmental remediation efforts .

Comparative Data Table

The following table summarizes key applications of PAMAM dendrimer, ethylenediamine core, generation 0.0 solution:

Application AreaSpecific UseMechanism/Functionality
BiomedicalTargeted drug deliveryEncapsulation of drugs; modification for targeting
Gene deliveryComplexation with nucleic acids
Diagnostic imagingEnhanced contrast through metal ion chelation
Antimicrobial activityDisruption of bacterial membranes
IndustrialWater treatmentScale inhibition; removal of heavy metals
Chelating agentBinding and removal of contaminants from wastewater

Cancer Therapy

A study demonstrated the use of G0 PAMAM dendrimers conjugated with doxorubicin for targeted cancer therapy. The results showed a significant increase in cytotoxicity against cancer cell lines compared to free doxorubicin, suggesting enhanced therapeutic efficacy due to targeted delivery mechanisms .

Water Treatment Efficacy

Research conducted on the application of modified G0 PAMAM dendrimers in industrial water systems indicated a remarkable reduction in scale formation rates when exposed to high calcium concentrations, confirming their potential as effective antiscalants .

Comparison with Similar Compounds

Table 1: Comparative Properties of PAMAM G0.0 and Analogous Dendrimers

Property PAMAM G0.0 (EDA Core) EDTA-Cored Dendrimers (G0) PPI Dendrimers (G0) PETAA Dendrimers (G0)
Core Type Ethylenediamine EDTA Ammonia Ethyleneamine
Surface Groups 4 primary amines 4 β-cyclodextrin units 4 amines Amines/esters
Water Solubility High (polar solvents) >80× higher than βCD Moderate High
Synthetic Method Divergent (Michael addition/amidation) Convergent-divergent with click chemistry Divergent (alkylation) Two-step rapid synthesis
Applications Drug delivery, metal ion binding Drug carriers, environmental remediation Gene delivery Biomedical imaging
Key Advantage Ease of functionalization Enhanced solubility and biocompatibility Low cytotoxicity Scalable synthesis
Reference

Detailed Analysis of Analogous Compounds

EDTA-Cored Dendrimers

EDTA-core dendrimers replace the traditional EDA core with ethylenediaminetetraacetic acid (EDTA), enabling superior metal ion chelation and water solubility. For example, β-cyclodextrin-decorated EDTA-core dendrimers exhibit 80-fold higher aqueous solubility than native β-cyclodextrin, making them ideal for drug delivery and environmental applications . Unlike PAMAM G0.0, which relies on amine termini for reactivity, EDTA-core dendrimers leverage carboxylate and β-cyclodextrin groups for host-guest interactions .

Polypropylenimine (PPI) Dendrimers

PPI dendrimers, synthesized via alkylation of ammonia cores, are structurally similar to PAMAM but exhibit lower cytotoxicity due to reduced cationic charge density. While PAMAM G0.0 has four surface amines, PPI G0.0 typically features three amines (ammonia core) and demonstrates superior biocompatibility in gene delivery .

PETAA Dendrimers

Poly(EThyleneAmidoAmine) (PETAA) dendrimers mimic PAMAM properties but employ a streamlined two-step synthesis, addressing scalability challenges inherent to traditional PAMAM manufacturing. PETAA G0.0 retains high solubility and functional versatility, though its biomedical applications remain less explored compared to PAMAM .

Drug Delivery

  • PAMAM G0.0: Limited drug-loading capacity due to its small size but effective in solubilizing hydrophobic drugs like camptothecin via surface interactions .
  • EDTA-Cored Dendrimers : Superior drug encapsulation via β-cyclodextrin units and pH-responsive release .

Environmental Remediation

  • EDTA-Cored Dendrimers : Enhanced metal ion removal due to EDTA’s chelation properties .

Biocompatibility

  • PAMAM G0.0 : High solubility reduces aggregation-related toxicity but may still induce hemolysis at high concentrations .
  • EDTA-Cored Dendrimers : Improved biocompatibility due to neutral surface groups .

Preparation Methods

Core Activation via Michael Addition

The process begins with the Michael addition of methyl acrylate (MA) to the primary amines of ethylenediamine. In a stoichiometric ratio of 1:4 (EDA:MA), the reaction proceeds under inert nitrogen at 25°C for 48 hours, yielding a tetraester intermediate (G–0.5). Methanol serves as the solvent, facilitating reagent solubility while minimizing side reactions. Excess MA (~10%) ensures complete conversion of EDA’s amines to ester-terminated branches.

Key Reaction Parameters:

  • Temperature: 25°C

  • Solvent: Anhydrous methanol

  • Reaction time: 48–72 hours

  • Yield: >95% (by NMR)

Amidation to Generate G0 Dendrimers

The tetraester intermediate undergoes amidation with excess ethylenediamine to form G0. This step involves cooling the reaction mixture to –30°C to mitigate exothermic heat release. A molar ratio of 1:8 (tetraester:EDA) ensures complete conversion of ester groups to terminal amines. After gradual warming to room temperature, the reaction proceeds for 5–7 days, followed by solvent removal via rotary evaporation.

Optimized Conditions:

  • Temperature: –30°C initially, then 25°C

  • Solvent: Methanol

  • EDA excess: 300–400%

  • Yield: 85–90% (Table 3,)

Stepwise Preparation Protocol

Synthesis of G–0.5 Tetraester

  • Dissolve EDA (6.05 g, 0.1 mol) in 50 mL methanol under argon.

  • Add MA (34.4 g, 0.4 mol) dropwise over 1 hour with stirring.

  • React at 25°C for 72 hours.

  • Remove excess MA and solvent under vacuum (40°C, 10 mmHg).

Product Characterization:

  • FT-IR: 1735 cm⁻¹ (ester C=O stretch).

  • ¹H NMR (CD₃OD): δ 3.65 (s, COOCH₃), 2.75–2.50 (m, –NCH₂CH₂N–).

Conversion to G0 Tetramine

  • Dissolve G–0.5 tetraester (10 g, 0.019 mol) in 30 mL methanol.

  • Cool to –30°C in a dry ice/acetone bath.

  • Add EDA (4.56 g, 0.076 mol) dissolved in 20 mL methanol dropwise.

  • Warm to 25°C, stir for 7 days.

  • Remove solvents and excess EDA via azeotropic distillation with n-butanol.

Yield Data (Table 3,):

GenerationMultiester (g)EDA (g)n-Butanol (L)Yield (g)
G010.04.560.58.9

Purification and Structural Validation

Chromatographic Purification

G0 dendrimers are purified via:

  • Size-Exclusion Chromatography (SEC): Sephadex LH-20 column eluted with methanol to remove oligomers.

  • Silica Gel Chromatography: Removes unreacted EDA and hydrolyzed esters.

Purity Assessment:

  • Capillary Zone Electrophoresis (CZE): At pH 2.5 (50 mM phosphate buffer), G0 migrates as a single peak (Fig. 4,), confirming monodispersity.

  • MALDI-TOF MS: Molecular ion peak at m/z 517 [M+H]⁺.

Structural Defects and Mitigation

Common defects in G0 synthesis include:

  • Incomplete Amidation: Addressed by using 4-fold EDA excess.

  • Dimerization: Suppressed via low-temperature amidation (–30°C).

CZE electropherograms reveal <5% residual G–0.5 in purified G0, as quantified by peak area integration.

Scalability and Reproducibility Considerations

Solvent Optimization

Methanol remains the solvent of choice due to its compatibility with both Michael addition and amidation steps. Alternatives like ethanol reduce reaction rates by 30%.

Temperature Control

Exothermic amidation necessitates rigorous cooling. Reactions conducted above –25°C exhibit 15–20% dimerization.

Industrial-Scale Production

Batch reactors with jacketed cooling systems enable kilogram-scale synthesis, maintaining yields >85% .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for PAMAM dendrimers with an ethylenediamine core (generation 0.0), and how do reaction parameters influence molecular uniformity?

  • Methodological Answer : The divergent synthesis method is most commonly used for ethylenediamine-cored PAMAM dendrimers. Key steps include:

  • Michael Addition : React ethylenediamine (EDA) with methyl acrylate in methanol under nitrogen at 25°C for 24 hours to form the 0.5-generation intermediate .
  • Amidation : Treat the intermediate with excess EDA to complete generation 0.0. Stoichiometric precision (e.g., 1:8 EDA-to-methyl acrylate ratio for 0.5-generation) is critical to minimize structural defects .
  • Purification : Remove solvents and unreacted monomers via reduced-pressure distillation to ensure uniformity .
    • Critical Parameters : Temperature (25°C optimal), reaction time (24–48 hours), and reagent ratios directly impact branching fidelity and monodispersity .

Q. How does the ethylenediamine core influence the structural and functional properties of generation 0.0 PAMAM dendrimers compared to other core types (e.g., ammonia or EDTA)?

  • Core-Specific Effects :

  • Branching Multiplicity : Ethylenediamine’s four-core multiplicity enables symmetrical growth of four branches, enhancing stability and uniformity compared to ammonia’s three-core .
  • Solvent Accessibility : EDA cores create open architectures with terminal amines distributed throughout the interior, enabling uniform ligand binding .
  • Biomedical Relevance : EDA cores support higher drug-loading capacity than EDTA-modified cores due to fewer steric hindrances .

Q. What characterization techniques are most effective for verifying the purity and structural integrity of generation 0.0 PAMAM dendrimers?

  • Analytical Workflow :

  • Capillary Zone Electrophoresis (CZE) : Detects defects in amine termination and quantifies polydispersity .
  • Small-Angle X-ray/Neutron Scattering (SAXS/SANS) : Validates radius of gyration (Rg) and internal density distribution .
  • NMR Spectroscopy : ¹H MAS NMR resolves spatial distribution of dendrimer-lipid interactions in biomembrane studies .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict solvent accessibility and internal strain in ethylenediamine-cored PAMAM dendrimers across generations?

  • Simulation Strategies :

  • Toolkits : Use dendrimer builder toolkits (DBT) to generate atomistic models and calculate Rg, asphericity, and monomer density .
  • Key Findings : For generation 0.0, MD reveals terminal amines penetrate the interior, creating uniform solvent channels. Strain energy increases exponentially with generation, limiting growth beyond G11 .
  • Validation : MD-derived Rg values align with SAXS/SANS data (e.g., Rg ~ N¹/³ scaling confirms uniform space-filling) .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for low-generation PAMAM dendrimers in biomedical applications?

  • Mitigation Approaches :

  • Surface Modification : Acetylation of terminal amines reduces cationic toxicity while retaining drug-loading capacity .
  • Cell-Specific Protocols : Use standardized cytotoxicity assays (e.g., Annexin V apoptosis detection) with controlled dendrimer concentrations (e.g., <10 µM for keratinocytes) .
  • Purity Control : Employ CZE or MALDI-TOF to exclude defective dendrimers, which disproportionately contribute to toxicity .

Q. What methodologies enable precise modification of the ethylenediamine core to alter dendrimer-ligand binding kinetics without compromising structural stability?

  • Core Engineering Techniques :

  • EDTA Substitution : Replacing EDA with EDTA introduces chelation sites for metal ions, altering binding kinetics for catalytic applications .
  • Hybrid Cores : Combine EDA with hyperbranched monomers (e.g., PEG) to enhance biocompatibility while retaining amine reactivity .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) grafts ligands to the core with minimal structural perturbation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Reactant of Route 2
PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

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